molecular formula C19H17F2N3OS B2591139 N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide CAS No. 899934-52-2

N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

Cat. No. B2591139
CAS RN: 899934-52-2
M. Wt: 373.42
InChI Key: PVGDEEYKNXNWSN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide, also known as DAPA, is a chemical compound that has been gaining attention in the scientific community for its potential applications in the field of medicine. DAPA is a thioacetamide derivative that has shown promising results in various studies for its ability to target specific biological pathways and mechanisms.

Scientific Research Applications

Anticancer Activities

A significant portion of research on N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide derivatives explores their anticancer properties. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which exhibited reasonable anticancer activity against a panel of human tumor cell lines, showing particularly high activity against melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, Yurttaş et al. (2015) reported that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). These studies highlight the potential of N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide derivatives as lead compounds for developing novel anticancer therapies.

Antimicrobial Evaluation

Research has also investigated the antimicrobial potential of compounds related to N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide. Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial activity. Several of these compounds were found to be active against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

Synthetic and Chemical Properties

The synthesis and chemical properties of N-(2,4-difluorophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide derivatives have been a subject of interest. Duran and Canbaz (2013) detailed the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, investigating their acidity constants and confirming the structure of synthesized compounds through various spectroscopic methods (Duran & Canbaz, 2013). Such research contributes to understanding the fundamental chemical behavior and potential pharmaceutical applications of these compounds.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-15-9-8-13(20)10-14(15)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGDEEYKNXNWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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